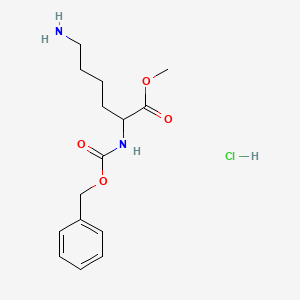
Ethyl 3-di(propan-2-yloxy)alumanyloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C₁₂H₂₃AlO₅. It is a clear, pale yellow, viscous liquid that finds applications in various industries due to its unique chemical properties . This compound is used as a gel ink, in paints to improve drying, luster, and hardness, and as a crosslinking agent in epoxy, alkyd, and polyester resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum di(isopropoxide)acetoacetic ester chelate can be synthesized by reacting isopropyl alcohol with ethyl acetylpyruvate . The reaction requires careful control of temperature and ventilation to ensure safe operation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must adhere to strict safety and quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur, particularly involving the isopropoxide groups.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Typically involves nucleophiles that can replace the isopropoxide groups under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various aluminum complexes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which aluminum di(isopropoxide)acetoacetic ester chelate exerts its effects is primarily through its ability to form stable complexes with various substrates. This stability is due to the chelation effect, where the aluminum ion forms multiple bonds with the acetoacetic ester and isopropoxide groups . This chelation enhances the compound’s reactivity and allows it to act as an effective crosslinking agent and catalyst .
Vergleich Mit ähnlichen Verbindungen
- Aluminum magnesium isopropoxide
- Aluminum calcium isopropoxide
- Aluminum dimethyl isopropoxide
- Aluminum tri-sec-butoxide
- Aluminum trimethoxide
- Aluminum ethoxide
- Aluminum tributoxide
Comparison: Compared to these similar compounds, aluminum di(isopropoxide)acetoacetic ester chelate is unique due to its specific combination of isopropoxide and acetoacetic ester groups. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in applications requiring strong crosslinking and catalytic activity .
Eigenschaften
Molekularformel |
C12H23AlO5 |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
ethyl 3-di(propan-2-yloxy)alumanyloxybut-2-enoate |
InChI |
InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1 |
InChI-Schlüssel |
MQQXUGFEQSCYIA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


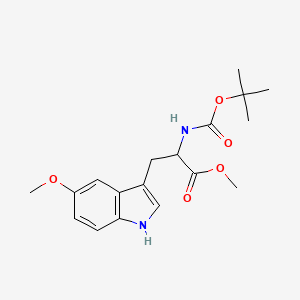
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13386887.png)


![[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid](/img/structure/B13386896.png)
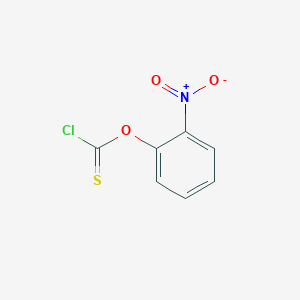
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
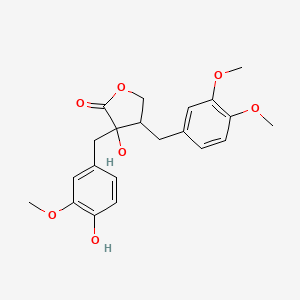
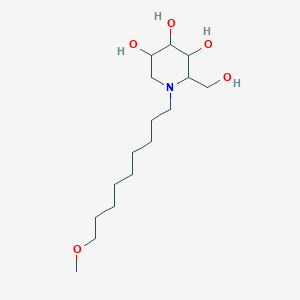
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

![2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol](/img/structure/B13386935.png)
